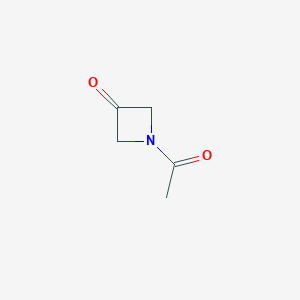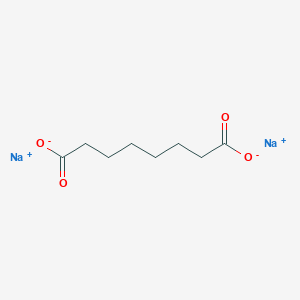
Disodium suberate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium suberate is a chemical compound that has been widely used in scientific research. It is a sodium salt of suberic acid, which is a dicarboxylic acid with six carbon atoms. Disodium suberate is a white crystalline powder that is soluble in water and has a molecular weight of 218.08 g/mol.
Mecanismo De Acción
Disodium suberate is a dicarboxylic acid that can be metabolized by the body to produce energy. It enters the Krebs cycle, where it is oxidized to produce ATP, which is the main source of energy for the body. Disodium suberate is also involved in the regulation of energy metabolism and the metabolism of fatty acids. It has been shown to activate the activity of the Krebs cycle enzymes, which are involved in the production of ATP.
Efectos Bioquímicos Y Fisiológicos
Disodium suberate has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of the Krebs cycle enzymes, which are involved in the production of ATP. It has also been shown to regulate energy metabolism and the metabolism of fatty acids. Disodium suberate has been shown to increase the activity of the enzymes involved in the oxidation of fatty acids, which can lead to an increase in the production of ATP. Moreover, it has been shown to have antioxidant properties, which can protect the body from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disodium suberate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively cheap. Disodium suberate can be used as a substrate for the determination of enzyme activity in biological samples. It has been used in the study of the metabolism of fatty acids and the regulation of energy metabolism. However, there are some limitations to the use of disodium suberate in lab experiments. It can be toxic in high concentrations, and care should be taken when handling it. Moreover, it may interfere with the activity of other enzymes, which can affect the results of the experiment.
Direcciones Futuras
There are several future directions for the study of disodium suberate. It can be used to study the mechanism of action of various enzymes and metabolic pathways. Disodium suberate can also be used to study the regulation of energy metabolism and the metabolism of fatty acids. Moreover, it can be used to study the effect of disodium suberate on the activity of the Krebs cycle enzymes. Additionally, it can be used to study the antioxidant properties of disodium suberate and its effect on oxidative stress. Further research can also be done to explore the potential therapeutic uses of disodium suberate in the treatment of various diseases.
Conclusion:
In conclusion, disodium suberate is a chemical compound that has been widely used in scientific research. It is a sodium salt of suberic acid, which is a dicarboxylic acid with six carbon atoms. Disodium suberate has been used to study the mechanism of action of various enzymes and metabolic pathways. It has also been used to study the regulation of energy metabolism and the metabolism of fatty acids. Disodium suberate has several advantages for lab experiments, but there are also some limitations to its use. Further research can be done to explore the potential therapeutic uses of disodium suberate in the treatment of various diseases.
Métodos De Síntesis
Disodium suberate can be synthesized by the reaction of suberic acid with sodium hydroxide. The reaction produces sodium suberate, which can be further treated with hydrochloric acid to form disodium suberate. The chemical equation for the synthesis of disodium suberate is as follows:
Suberic acid + NaOH → Na suberate + H2O
Na suberate + HCl → Disodium suberate + H2O
Aplicaciones Científicas De Investigación
Disodium suberate has been widely used in scientific research as a biochemical reagent. It is used to study the mechanism of action of various enzymes and metabolic pathways. Disodium suberate is also used as a substrate for the determination of enzyme activity in biological samples. It has been used in the study of the metabolism of fatty acids and the regulation of energy metabolism. Moreover, it has also been used in the study of the effect of disodium suberate on the activity of the Krebs cycle enzymes.
Propiedades
Número CAS |
17265-12-2 |
|---|---|
Nombre del producto |
Disodium suberate |
Fórmula molecular |
C8H12Na2O4 |
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
disodium;octanedioate |
InChI |
InChI=1S/C8H14O4.2Na/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
SDWYUQHONRZPMW-UHFFFAOYSA-L |
SMILES |
C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Sinónimos |
suberic acid suberic acid, cadmium (1:1) salt suberic acid, dipotassium salt suberic acid, disodium salt suberic acid, manganese (+2) (1:1) salt suberic acid, monosodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



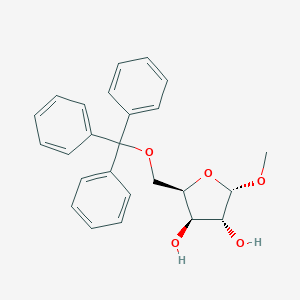
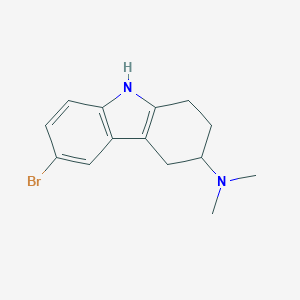

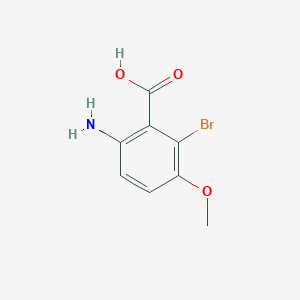
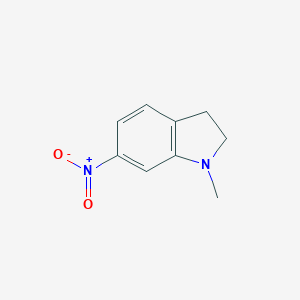
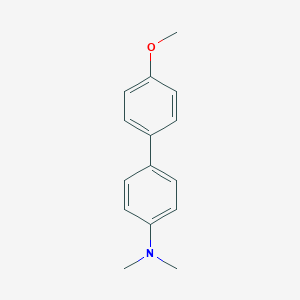
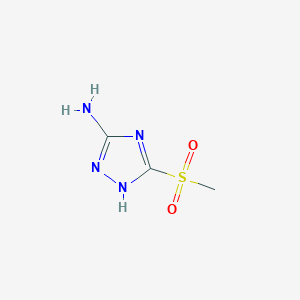
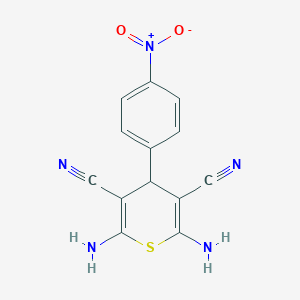
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
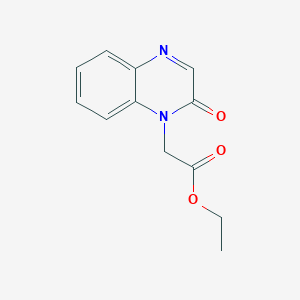
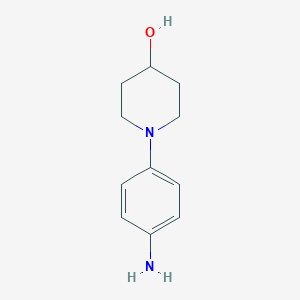
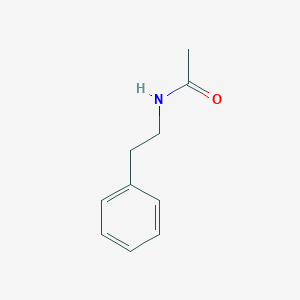
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
